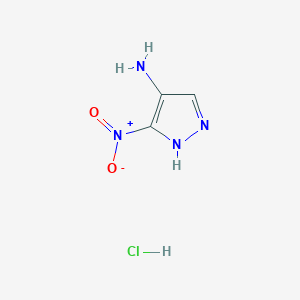

3-nitro-1H-pyrazol-4-amine hydrochloride

Description

Significance of Pyrazole (B372694) Derivatives in Contemporary Chemical Research

Pyrazole, a five-membered heterocyclic ring with two adjacent nitrogen atoms, is a core structure in a multitude of compounds with significant applications in medicinal chemistry, agrochemicals, and materials science. researchgate.netorientjchem.org The unique structural features of the pyrazole nucleus allow for diverse chemical modifications, leading to a wide spectrum of biological activities. researchgate.netglobalresearchonline.net

In contemporary chemical research, pyrazole derivatives are highly valued for their extensive pharmacological properties. wisdomlib.org They have been shown to exhibit a broad range of biological effects, including anti-inflammatory, analgesic, antimicrobial, antiviral, antitumor, and anticonvulsant activities. globalresearchonline.netwisdomlib.orgnih.gov The presence of the pyrazole moiety in several clinically approved drugs, such as the anti-inflammatory agent Celecoxib (B62257) and the analgesic Difenamizole, underscores its importance as a privileged scaffold in drug discovery. mdpi.com

Beyond pharmaceuticals, pyrazole derivatives have found applications as fluorescent substances, dyes, and agrochemicals. orientjchem.orgglobalresearchonline.net The ability to fine-tune the electronic and steric properties of the pyrazole ring through substitution makes it a versatile building block for creating molecules with specific functions. Researchers continue to explore new synthetic methods and applications for pyrazole-based compounds, aiming to develop novel therapeutic agents and advanced materials. researchgate.netglobalresearchonline.net

Historical Context of Nitro- and Amino-Substituted Pyrazoles

The history of pyrazole chemistry dates back to 1883, when German chemist Ludwig Knorr first synthesized a derivative and coined the term "pyrazole". orientjchem.org However, it was not until 1959 that the first naturally occurring pyrazole, 1-pyrazole-alanine, was isolated from watermelon seeds. orientjchem.org

The introduction of specific functional groups, such as nitro (NO₂) and amino (NH₂) moieties, onto the pyrazole ring marked a significant evolution in the field. Nitro-substituted pyrazoles, in particular, have garnered substantial interest for their energetic properties. nih.gov Research into nitropyrazoles has led to the development of numerous energetic materials with applications in explosives and propellants, as they often possess high thermal stability and good detonation performance. nih.govnih.gov The synthesis of dinitro and trinitro pyrazole derivatives has been a key focus in the quest for high-energy density materials. nih.govacs.org

Concurrently, amino-substituted pyrazoles have become crucial intermediates in organic synthesis. The amino group serves as a versatile handle for constructing more complex molecules, particularly in the pharmaceutical industry. acs.org The synthesis of compounds where a pyrazole ring is fused with other heterocyclic systems, such as pyridine (B92270) to form pyrazolopyridines, often utilizes aminopyrazole precursors. nih.gov The development of chiral aminopyrazole derivatives is also an active area of research for creating enantioselective catalysts and pharmaceuticals. acs.org The combination of both nitro and amino groups on the same pyrazole scaffold, as seen in 3-nitro-1H-pyrazol-4-amine, provides a synthetically valuable platform for creating compounds with dual functionalities, bridging the gap between medicinal chemistry and materials science.

Scope and Research Objectives for 3-nitro-1H-pyrazol-4-amine hydrochloride

The primary research interest in this compound lies in its utility as a versatile chemical building block. The compound itself is not typically an end-product but rather a key intermediate for the synthesis of more elaborate molecules. The strategic placement of an amino group and a nitro group on the pyrazole ring dictates its chemical reactivity and potential applications.

Research objectives for this compound generally focus on:

Synthesis of Novel Heterocyclic Systems: The amino group can be readily diazotized and substituted or used in condensation reactions to form fused heterocyclic systems, such as pyrazolo[4,3-d] researchgate.netglobalresearchonline.netwisdomlib.orgtriazines. nih.gov This allows for the construction of novel molecular frameworks with potentially unique biological or physical properties.

Development of Energetic Materials: The nitro group imparts energetic characteristics to the molecule. Further nitration or coupling with other energetic moieties can lead to the creation of new high-energy-density materials with tailored sensitivity and thermal stability. nih.govresearchgate.net Research has shown that combining different nitrogen-rich heterocycles can yield compounds with outstanding energetic properties. researchgate.net

The scope of research involving this compound is broad, spanning from the synthesis of potential pharmaceuticals to the design of advanced energetic materials. Its bifunctional nature allows chemists to exploit the reactivity of both the amino and nitro groups to achieve diverse synthetic targets.

Chemical Properties of 3-nitro-1H-pyrazol-4-amine

| Property | Value | Source |

| Molecular Formula | C₃H₄N₄O₂ | nih.gov |

| Molecular Weight | 128.09 g/mol | nih.gov |

| IUPAC Name | 3-nitro-1H-pyrazol-4-amine | nih.gov |

| CAS Number | 170312-10-4 | nih.gov |

| Monoisotopic Mass | 128.03342538 Da | nih.gov |

Structure

3D Structure of Parent

Properties

Molecular Formula |

C3H5ClN4O2 |

|---|---|

Molecular Weight |

164.55 g/mol |

IUPAC Name |

5-nitro-1H-pyrazol-4-amine;hydrochloride |

InChI |

InChI=1S/C3H4N4O2.ClH/c4-2-1-5-6-3(2)7(8)9;/h1H,4H2,(H,5,6);1H |

InChI Key |

ONFWXDWVTRPTTB-UHFFFAOYSA-N |

Canonical SMILES |

C1=NNC(=C1N)[N+](=O)[O-].Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Nitro 1h Pyrazol 4 Amine Hydrochloride

Elucidation of Optimized Synthetic Pathways

The synthesis of 3-nitro-1H-pyrazol-4-amine hydrochloride is a multi-step process that relies on the precise control of reactivity and regioselectivity on the pyrazole (B372694) core. Optimized pathways are designed to maximize yield and purity while ensuring the correct arrangement of functional groups.

Precursor Synthesis and Functional Group Transformations

The construction of the target molecule begins with the synthesis of a suitably functionalized pyrazole precursor. A common and versatile method for forming the pyrazole ring is the cyclocondensation reaction between a 1,3-difunctional compound and a hydrazine (B178648) derivative. mdpi.com For instance, the reaction of 1,3-dicarbonyl compounds with hydrazine is a foundational strategy for creating the pyrazole backbone. mdpi.comjetir.org

A logical precursor for the target compound is 4-aminopyrazole or a protected variant. The synthesis of substituted pyrazoles often involves multi-component reactions or the use of pre-functionalized starting materials to guide the desired substitution pattern. mdpi.com

Alternatively, a pathway could commence with pyrazole itself, which is then subjected to sequential functional group transformations. A key intermediate in many pyrazole syntheses is a nitropyrazole, such as 4-nitropyrazole (4-NP). nih.gov One established route to 4-NP involves a one-pot, two-step process starting from pyrazole, utilizing a mixture of fuming nitric acid and fuming sulfuric acid. nih.gov This intermediate is critical, as demonstrated in the synthesis of related compounds like 3-chloro-1H-pyrazol-4-amine hydrochloride, which is prepared from 4-nitropyrazole through reductive halogenation. google.com

Strategic Application of Nitration and Reduction Protocols

The introduction of the nitro and amine groups at specific positions on the pyrazole ring requires carefully selected nitration and reduction protocols.

Nitration: The nitration of pyrazoles is a well-studied transformation. The position of nitration is highly dependent on the reaction conditions and the substituents already present on the ring. nih.gov Direct nitration of the parent pyrazole ring can be achieved with various reagents. For example, using a mixture of nitric acid and sulfuric acid (HNO₃/H₂SO₄) or nitric acid in acetic anhydride (B1165640) (HNO₃/Ac₂O) can lead to the formation of N-nitropyrazole, which can subsequently rearrange to 3-nitropyrazole or 4-nitropyrazole. nih.gov Milder and more selective nitrating systems, such as nitric acid in trifluoroacetic anhydride, have also been successfully employed for the nitration of five-membered heterocycles, including pyrazoles, often affording mononitro derivatives in good yields. semanticscholar.orgresearchgate.net Studies on 1-phenylpyrazole (B75819) show that nitration with nitric acid and acetic anhydride selectively occurs at the 4-position of the pyrazole ring. cdnsciencepub.comcdnsciencepub.com

Table 1: Selected Nitration Protocols for Pyrazole Derivatives

| Starting Material | Nitrating Agent | Conditions | Product(s) | Reference |

| Pyrazole | Fuming HNO₃ / Fuming H₂SO₄ | Not specified | 4-Nitropyrazole (4-NP) | nih.gov |

| Pyrazole | HNO₃ / Ac₂O, then rearrangement | Reflux in organic solvent | 3-Nitropyrazole (3-NP) | nih.gov |

| 1-Phenylpyrazole | Nitric acid / Acetic anhydride | 0°C | 4-Nitro-1-phenylpyrazole | cdnsciencepub.com |

| Pyrazole | Nitric acid / Trifluoroacetic anhydride | 0-5°C, 12h | 3,4-Dinitropyrazole | semanticscholar.orgresearchgate.net |

| 1-Methylpyrazole | Nitric acid / Trifluoroacetic anhydride | 0-5°C, 12h | 1-Methyl-3-nitropyrazole | semanticscholar.orgresearchgate.net |

Reduction: The final step in forming the amine functionality is the reduction of the nitro group. This is a standard transformation in organic synthesis. Catalytic hydrogenation is a highly effective method, typically employing hydrogen gas (H₂) with a transition metal catalyst such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C). youtube.com This method is often preferred due to its high efficiency and clean reaction profile. Alternatively, the reduction can be carried out using metals like tin (Sn) or zinc (Zn) in an acidic medium, followed by neutralization with a base to yield the free amine. youtube.comyoutube.com A patented process for a related compound, 3-chloro-1H-pyrazol-4-amine hydrochloride, utilizes a reductive chlorination of 4-nitropyrazole with H₂ over a Pt/C or Pd/C catalyst in the presence of hydrochloric acid. google.com This highlights the potential for combining the reduction and salt formation steps.

Table 2: Common Reduction Protocols for Nitroarenes

| Reducing Agent | Catalyst/Conditions | Substrate Type | Product | Reference |

| H₂ | Pd/C or Pt/C | Nitro group | Amine | youtube.com |

| Sn or Zn | HCl, then NaOH | Nitro group on a benzene (B151609) ring | Amine | youtube.com |

| H₂ | Pt/C or Pd/C, aq. HCl | 4-Nitropyrazole | 3-Chloro-1H-pyrazol-4-amine HCl | google.com |

Salt Formation and Purification Techniques

The terminal stage of the synthesis involves the formation of the hydrochloride salt and subsequent purification to isolate the target compound in high purity.

Salt Formation: The hydrochloride salt is typically prepared by treating the synthesized 3-nitro-1H-pyrazol-4-amine (the free base) with hydrochloric acid (HCl). This reaction protonates the basic amino group, forming the corresponding ammonium (B1175870) salt, which often enhances the compound's stability and solubility in polar solvents. In some integrated procedures, the salt is formed concurrently with the final synthetic step, for instance, during an acid-catalyzed reduction. google.com

Purification: A highly effective method for purifying pyrazoles is through the crystallization of their acid addition salts. google.comgoogle.com After the hydrochloride salt is formed, it can be crystallized from a suitable solvent or solvent mixture. The choice of solvent is critical and may require heating to dissolve the salt followed by cooling to induce crystallization. google.com Other standard purification methods for pyrazole compounds include recrystallization from solvents like ethanol (B145695) or methanol, and acid-base extraction protocols to remove non-basic impurities. researchgate.net

Novel Approaches and Sustainable Synthesis Initiatives

Modern synthetic chemistry is increasingly focused on developing more efficient, safer, and environmentally benign processes. These principles are being applied to the synthesis of heterocyclic compounds like this compound.

Catalytic Methods in Heterocyclic Synthesis

The synthesis of the pyrazole core can be significantly improved by using advanced catalytic methods. These approaches often offer higher yields, greater regioselectivity, and milder reaction conditions compared to classical methods.

A wide array of catalysts have been developed for pyrazole synthesis. Transition-metal catalysts, particularly those based on copper (Cu) and palladium (Pd), are widely used for various coupling and cyclization reactions that can form the pyrazole ring. mdpi.comresearchgate.netorganic-chemistry.org In the pursuit of greener chemistry, more sustainable catalysts have been explored. These include simple, inexpensive options like ammonium chloride jetir.org and solid-supported acid catalysts such as silica-supported sulfuric acid. thieme-connect.com Furthermore, organocatalysis, using species like N-heterocyclic carbenes (NHCs), has emerged as a powerful tool for constructing chiral pyrazole derivatives. acs.orgacs.org

Table 3: Examples of Catalytic Systems in Pyrazole Synthesis

| Catalyst Type | Example Catalyst | Reaction Type | Advantage | Reference |

| Transition Metal | Copper (Cu) complexes | Condensation/Cycloaddition | Acid-free conditions, room temp | organic-chemistry.org |

| Transition Metal | Palladium (Pd) nanoparticles | One-pot regioselective synthesis | Environmentally friendly medium (PEG-400/H₂O) | mdpi.com |

| Green Catalyst | Ammonium chloride (NH₄Cl) | Knorr pyrazole synthesis | Inexpensive, non-toxic | jetir.org |

| Solid Acid Catalyst | Silica-supported sulfuric acid (H₂SO₄·SiO₂) | Multi-component reactions | Heterogeneous, reusable | thieme-connect.com |

| Organocatalyst | N-Heterocyclic Carbene (NHC) | Asymmetric cycloaddition | Access to chiral products | acs.orgacs.org |

| Enzyme Catalyst | Immobilized Lipase | One-pot three-component reaction | High regioselectivity, mild conditions | researchgate.net |

Flow Chemistry and Continuous Processing for Efficient Production

Flow chemistry represents a paradigm shift from traditional batch processing, offering numerous advantages for the synthesis of complex molecules. mdpi.comgalchimia.com By performing reactions in a continuously flowing stream through a reactor, this technology allows for enhanced control over reaction parameters, improved safety, and straightforward scalability. nih.gov

The multi-step synthesis of this compound is an ideal candidate for adaptation to a continuous flow process. For example, a tandem flow system could be designed where a precursor is first synthesized in one reactor coil and then directly fed into a second reactor for a subsequent transformation, such as nitration or reduction. galchimia.com This "telescoping" of reaction steps minimizes manual handling and isolation of potentially hazardous intermediates. nih.gov Flow chemistry has been successfully applied to the synthesis of various pyrazole derivatives, significantly reducing reaction times from hours to minutes while maintaining high yields. mdpi.com The safe in-situ generation and consumption of reactive species, such as diazoalkanes for cycloadditions, is another key benefit enabled by flow technology. nih.gov

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of nitrogen-rich heterocyclic compounds is a growing area of research, driven by the need for more sustainable and environmentally benign chemical processes. thieme-connect.comnih.govresearchgate.net These principles advocate for the use of renewable feedstocks, reduction of waste, and the use of less hazardous solvents and reagents. thieme-connect.com Common green chemistry strategies in organic synthesis include the use of water as a solvent, solvent-free reaction conditions, microwave or ultrasound assistance, and the development of catalytic, multicomponent reactions. thieme-connect.comresearchgate.net

For instance, the synthesis of related nitropyrazoles can involve nitration using mixtures of nitric and sulfuric acid, and thermal rearrangement in high-boiling organic solvents like anisole (B1667542) or benzonitrile. nih.govimemg.org Efforts in the broader field have been made to mitigate these issues, for example, by reducing the amount of sulfuric acid used in nitration reactions, which allows for easier product precipitation and reduces the need for solvent extraction. imemg.org

The reduction of nitroarenes to arylamines is a key transformation that could be relevant to the synthesis of this compound from a dinitro precursor. Green approaches to this reaction often focus on catalytic methods. For example, the catalytic reduction of nitrophenols, a model reaction, has been studied extensively using metallic nanoparticles as catalysts in aqueous media. nih.govnih.gov Additionally, metal-free reduction methods, such as the use of trichlorosilane (B8805176) under continuous-flow conditions, have been developed for the synthesis of primary amines from nitro compounds, offering high yields and purity without the need for extensive purification. beilstein-journals.org

Multicomponent reactions (MCRs) represent another cornerstone of green chemistry, allowing for the synthesis of complex molecules in a single step, thereby reducing solvent waste and energy consumption. thieme-connect.com Various MCRs for the synthesis of pyrazole derivatives, such as pyranopyrazoles, have been developed using water as a solvent or solvent-free conditions, often with the aid of recyclable catalysts. researchgate.netresearchgate.net

Although these general principles and specific examples for related compounds are well-documented, their direct application and optimization for the synthesis of this compound have not been specifically reported in the available literature. Further research would be required to develop and document synthetic methodologies for this specific compound that explicitly adhere to the principles of green chemistry.

Chemical Reactivity and Mechanistic Investigations of 3 Nitro 1h Pyrazol 4 Amine Hydrochloride

Reactions Involving the Pyrazole (B372694) Core

The pyrazole ring in 3-nitro-1H-pyrazol-4-amine is an aromatic heterocycle. Its reactivity towards electrophiles and nucleophiles is significantly modulated by the strongly deactivating nitro group at the C3 position and the activating amino group at the C4 position.

Electrophilic Aromatic Substitution (EAS) Pathways

The pyrazole ring is generally susceptible to electrophilic attack, primarily at the C4 position, unless it is already substituted. researchgate.net In the case of 3-nitro-1H-pyrazol-4-amine, the C4 position is occupied. The directing effects of the existing substituents play a crucial role in determining the site of further electrophilic substitution. The amino group (or ammonium (B1175870) group in the salt form) is ortho-, para-directing, while the nitro group is a meta-director.

Halogenation is a common EAS reaction for pyrazoles. The halogenation of pyrazole and its derivatives typically occurs at the C4 position. researchgate.net For substrates where C4 is blocked, substitution may occur at other available positions, influenced by the electronic nature of the substituents. For instance, direct C-H halogenation of 3-aryl-1H-pyrazol-5-amines using N-halosuccinimides (NXS) proceeds at the C4 position. beilstein-archives.org In the subject compound, the C5 position is the most likely site for electrophilic attack, being ortho to the activating amino group and meta to the deactivating nitro group.

Nitration of pyrazoles can be complex. The nitration of pyrazole itself requires strong conditions and the reaction involves the conjugate acid of the pyrazole. researchgate.net The introduction of a second nitro group onto a nitropyrazole ring, such as the nitration of 3-nitropyrazole, requires forcing conditions like fuming nitric acid and yields 3,4-dinitropyrazole. nih.gov Given the presence of the deactivating nitro group and the protonated amine, further nitration on 3-nitro-1H-pyrazol-4-amine hydrochloride would be challenging and likely require harsh conditions.

Nucleophilic Substitution Reactions (NSR)

Nucleophilic aromatic substitution (SNAr) on the pyrazole ring is facilitated by the presence of strong electron-withdrawing groups. The nitro group at the C3 position of this compound makes the ring electron-deficient and thus susceptible to nucleophilic attack. The nitro group itself can act as a leaving group in SNAr reactions. uni-rostock.de

Studies on related nitropyrazoles have shown that the nitro group can be displaced by various nucleophiles. For example, in 4-diazo-3,5-dinitropyrazole, one of the nitro groups is readily replaced by weak nucleophiles like Br⁻ and N₃⁻. osti.govrsc.org Similarly, research on N-substituted nitropyrazoles has demonstrated that the nitro group at position 5 is significantly more reactive towards S-, O-, and N-nucleophiles than a nitro group at position 3. researchgate.net In another instance, attempts to replace a chlorine atom on a nitropyrazole with an azide (B81097) led to the substitution of both the chlorine and the C3-nitro group. nih.gov This suggests that the C3-nitro group in this compound could potentially be displaced by strong nucleophiles, although the reaction may require forcing conditions due to the C3 position being less reactive than the C5 position for SNAr. researchgate.net

Cycloaddition Reactions and Ring Transformations

Pyrazoles can participate in cycloaddition reactions, although their aromaticity can make them reluctant participants compared to non-aromatic dienes or dienophiles. 4H-Pyrazoles, which have a saturated sp³-hybridized carbon at the 4-position, act as dienes in Diels-Alder reactions. nih.gov The reactivity is enhanced by electron-withdrawing substituents at this position. nih.govmit.edu The aromatic nature of this compound makes its direct participation as a diene in a standard Diels-Alder reaction unlikely without prior transformation.

However, the pyrazole scaffold can be involved in other types of cycloadditions. For instance, [3+2] cycloaddition reactions are a common method for synthesizing pyrazole rings themselves, but pyrazoles can also react as the 3-carbon component in certain cases. Another significant transformation is the construction of fused heterocyclic systems. For example, pyrazolo[1,5-a]pyrimidines are often synthesized from 5-aminopyrazole precursors. researchgate.net While not a direct cycloaddition of the parent pyrazole, these reactions represent important ring transformations starting from functionalized pyrazoles.

Ring expansion is another possible transformation. Rh(II)-catalyzed reactions of pyrazoles with diazocarbonyl compounds can lead to 1,2-dihydropyrimidines via a formal carbenoid insertion into the N-N bond. This indicates that under specific catalytic conditions, the pyrazole core can be induced to undergo significant structural rearrangement.

Transformations of the Amine Functionality

The 4-amino group is a key site for chemical modification, allowing for the introduction of a wide range of functional groups and the construction of more complex molecular architectures.

Acylation, Alkylation, and Sulfonylation Reactions

The primary amino group of 3-nitro-1H-pyrazol-4-amine is nucleophilic and readily undergoes reactions with various electrophiles.

Acylation: The amino group can be acylated using acid chlorides or anhydrides to form the corresponding amides. This reaction is a standard transformation for primary amines.

Alkylation: N-alkylation of the amino group is possible, though controlling the degree of alkylation (mono- vs. di-alkylation) can be a challenge. Furthermore, alkylation can also occur at the pyrazole ring nitrogens (N1 or N2), leading to potential mixtures of regioisomers. For example, alkylation of 4-nitropyrazole using Mitsunobu conditions, followed by reduction, is a viable route to 1-alkyl-4-aminopyrazoles. researchgate.net Selective alkylation of the exocyclic amino group in the presence of the pyrazole NH can be achieved under specific conditions. For instance, stirring 4-hetaryl-5-aminopyrazoles with a base and an alkylating agent resulted in selective alkylation of the secondary amino group, leaving the primary amino group untouched. acs.org

Sulfonylation: The amino group can be reacted with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in the presence of a base to yield sulfonamides. proquest.comnih.gov This reaction has been demonstrated for various 4-aminopyrazoles. researchgate.netresearchgate.net The synthesis of pyrazole-4-sulfonamides is of interest due to the biological activities associated with this structural motif. nih.gov

Table 1: Representative Transformations of the Amine Functionality

| Reaction Type | Reagent Example | Product Type | Reference(s) |

| Alkylation | Alkyl Halides/Mitsunobu Reagents | N-Alkyl Aminopyrazoles | researchgate.netacs.org |

| Sulfonylation | p-Toluenesulfonyl chloride | Pyrazole-4-sulfonamides | proquest.comnih.govresearchgate.net |

| Acylation | Acid Chlorides/Anhydrides | N-Acyl Aminopyrazoles | General Knowledge |

Diazotization and Subsequent Transformations

One of the most important transformations of the 4-amino group is its conversion to a diazonium salt. Diazotization is typically achieved by treating the amine with a source of nitrous acid (e.g., sodium nitrite (B80452) in an acidic medium). osti.govnih.gov The resulting pyrazole-4-diazonium salt is a versatile intermediate that can undergo a variety of subsequent reactions.

Azo Coupling: Pyrazole diazonium salts can couple with electron-rich aromatic compounds, such as phenols and anilines, or with active methylene (B1212753) compounds to form azo dyes. mdpi.com This reaction is fundamental in the synthesis of many colored compounds.

Synthesis of Fused Heterocycles: The diazonium group can be used to construct fused heterocyclic systems. For example, diazotized aminopyrazoles can be coupled with active methylene nitriles, and the resulting hydrazones can be cyclized to form pyrazolo[5,1-c] nih.govresearchgate.netrsc.orgtriazines. mdpi.comnih.gov Similarly, reactions with β-ketoesters or β-diketones can lead to other fused systems like pyrazolo[4,3-c]pyridazines.

Palladium-Catalyzed Cross-Coupling: Pyrazolyl diazonium salts are excellent substrates for palladium-catalyzed cross-coupling reactions, such as the Heck-Matsuda reaction. researchgate.netrsc.orgrsc.org This reaction involves the arylation of an olefin using the diazonium salt and allows for the formation of C-C bonds under mild conditions, often without the need for phosphine (B1218219) ligands or anaerobic environments. wikipedia.org This provides a powerful method for attaching the pyrazole scaffold to other organic fragments. researchgate.netrsc.org

Table 2: Reactions of Pyrazole Diazonium Salts

| Reaction Type | Reagent/Conditions | Product Type | Reference(s) |

| Diazotization | NaNO₂, aq. Acid | Pyrazole-4-diazonium salt | osti.govnih.gov |

| Azo Coupling | 2,7-Naphthalenediol | Azo-coupled pyrazole | mdpi.com |

| Heterocycle Synthesis | Active Methylene Nitriles, then cyclization | Pyrazolo[5,1-c] nih.govresearchgate.netrsc.orgtriazines | mdpi.comnih.gov |

| Heck-Matsuda Reaction | Olefin, Pd catalyst | 4-Alkenyl-pyrazoles | researchgate.netrsc.orgrsc.orgwikipedia.org |

| Sandmeyer-type Reactions | CuX (X = Cl, Br, CN) | 4-Halogeno/Cyano-pyrazoles | General Knowledge |

Condensation Reactions with Carbonyl Compounds

The 4-amino group of 3-nitro-1H-pyrazol-4-amine serves as a potent nucleophile, enabling condensation reactions with a variety of carbonyl compounds. These reactions are fundamental in heterocyclic chemistry for the construction of fused ring systems, most notably pyrazolo[4,3-b]pyridines. The general reaction involves the acid-catalyzed condensation of the aminopyrazole with a 1,3-dicarbonyl compound or its synthetic equivalent, such as an α,β-unsaturated ketone.

This transformation is a variation of the well-established Friedländer annulation, which is used to synthesize quinolines. wikipedia.orgorganic-chemistry.org In this context, the aminopyrazole acts analogously to an ortho-aminoaryl ketone or aldehyde. The reaction typically proceeds by initial formation of an imine or enamine intermediate, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic fused-ring system. researchgate.netnih.gov While specific studies commencing with this compound are not prevalent in the surveyed literature, the reactivity of numerous other substituted 5-aminopyrazoles is well-documented and provides a strong basis for predicting its behavior. researchgate.netmdpi.comresearchgate.net For instance, the condensation of 5-amino-1-phenyl-pyrazole with various α,β-unsaturated ketones in the presence of ZrCl₄ as a catalyst yields the corresponding 1-phenyl-1H-pyrazolo[3,4-b]pyridines. mdpi.com The electron-withdrawing nature of the nitro group at the C3 position in the target compound is expected to decrease the nucleophilicity of the adjacent C4-amino group, potentially requiring more forcing reaction conditions compared to aminopyrazoles bearing electron-donating groups.

The versatility of this reaction is demonstrated by the range of carbonyl compounds that can be employed, leading to a diverse array of substituted pyrazolopyridine cores.

Table 1: Examples of Condensation Reactions of Aminopyrazoles with Carbonyl Compounds

| Aminopyrazole Reactant | Carbonyl Reactant(s) | Catalyst/Conditions | Product | Reference |

|---|---|---|---|---|

| 5-Amino-3-methyl-1-phenyl-1H-pyrazole | p-Methoxybenzaldehyde and Ethyl acetoacetate | Refluxing EtOH | Ethyl 6-(4-methoxyphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate | researchgate.net |

| 5-Amino-1-phenyl-pyrazole | Substituted α,β-unsaturated ketones | ZrCl₄, EtOH/DMF, 95 °C | 4-Substituted 6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridines | mdpi.com |

| 3-Amino-5-methylpyrazole | Benzaldehyde and Malononitrile | Solvent-free grinding | 6-Amino-3-methyl-4-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile | researchgate.net |

| 5-Aminopyrazole derivatives | 1,3-Diketones | Glacial AcOH | Substituted 1H-Pyrazolo[3,4-b]pyridines | nih.gov |

Reactivity of the Nitro Group

The nitro group at the C3 position of the pyrazole ring is a key functional handle that dictates much of the compound's reactivity, primarily through its susceptibility to reduction and its influence on the aromatic system.

The reduction of aromatic nitro groups is a fundamental transformation in organic synthesis, providing a reliable route to the corresponding primary amines. This reaction is particularly important for 3-nitro-1H-pyrazol-4-amine, as its reduction would yield the versatile 1H-pyrazole-3,4-diamine. This diamine can serve as a precursor for the synthesis of various other heterocyclic systems. A wide array of reagents can accomplish this transformation, with the choice of reagent allowing for chemoselectivity in the presence of other reducible functional groups. nih.gov

Common methods for the reduction of nitroarenes to anilines include catalytic hydrogenation and the use of dissolving metals in acidic media. nih.gov Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney Nickel under a hydrogen atmosphere is highly efficient. nih.gov Alternatively, metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of hydrochloric acid are classic and effective methods. nih.gov

Partial reduction of the nitro group to a hydroxylamine (B1172632) is also possible under specific, milder conditions. For example, the use of zinc dust in the presence of ammonium chloride is a known method for converting nitro compounds to their corresponding hydroxylamine derivatives.

Table 2: Common Reagents for the Reduction of Aromatic Nitro Groups

| Reagent/Conditions | Product | Notes | Reference |

|---|---|---|---|

| H₂, Pd/C or PtO₂ or Raney Ni | Amine | A widely used, efficient method for complete reduction. | nih.gov |

| Fe, Sn, or Zn in HCl | Amine | Classic, robust method often used in industrial processes. | nih.gov |

| NaBH₄, Pd/C | Amine | Effective reduction under transfer hydrogenation conditions. | nih.gov |

| Zn, NH₄Cl | Hydroxylamine | Milder conditions allow for partial reduction to the hydroxylamine stage. | |

| SnCl₂ | Amine | A common laboratory method for the reduction of nitroarenes. |

The direct participation of the nitro group of 3-nitro-1H-pyrazol-4-amine in cycloaddition or nitro-aldol (Henry) reactions is not anticipated based on its structure. The Henry reaction is a base-catalyzed carbon-carbon bond-forming reaction between an aldehyde or ketone and a nitroalkane. researchgate.net A critical requirement for the nitro compound is the presence of an acidic proton on the carbon atom alpha to the nitro group. Since 3-nitro-1H-pyrazol-4-amine is a nitroaromatic compound, with the nitro group attached directly to the pyrazole ring, it lacks the required α-proton and thus cannot act as the nucleophilic component in a Henry reaction.

While the nitro group itself is not expected to participate in cycloadditions, pyrazole rings are commonly synthesized via [3+2] dipolar cycloaddition reactions, for example, between a nitrile imine and an alkene or alkyne. nih.govrsc.orgresearchgate.net However, this pertains to the formation of the heterocyclic ring rather than a reaction of the pre-formed substituted pyrazole. There is no evidence in the surveyed literature to suggest that the nitro group on a pyrazole ring acts as a reactive dipole or dipolarophile in common cycloaddition reactions.

Mechanistic Insights into Key Reactions

Understanding the mechanisms of the primary reactions of this compound provides a predictive framework for its chemical behavior.

The condensation reaction of the 4-amino group with 1,3-dicarbonyl compounds to form pyrazolo[4,3-b]pyridines is mechanistically analogous to the Friedländer synthesis. wikipedia.orgnih.gov Two primary pathways are generally considered. The first involves an initial, rate-limiting aldol-type reaction between the enol or enolate of the carbonyl compound and the aminopyrazole, which is acting as a placeholder for an amino-aldehyde. This is followed by a rapid intramolecular cyclization via imine formation and subsequent dehydration to yield the final aromatic product. researchgate.net An alternative pathway begins with the formation of a Schiff base (imine) between the aminopyrazole and one of the carbonyl groups, followed by an intramolecular aldol-type condensation and subsequent elimination of water. wikipedia.org The reaction is typically catalyzed by either acid or base, which facilitates both the initial condensation and the final dehydration steps. organic-chemistry.orgnih.gov

The mechanism for the catalytic reduction of an aromatic nitro group, such as in the conversion of 4-nitrophenol (B140041) to 4-aminophenol, provides insight into the reduction of 3-nitro-1H-pyrazol-4-amine. When using a heterogeneous catalyst like Pt nanoparticles and a hydride source like sodium borohydride (B1222165) (NaBH₄), the process begins with the adsorption of both the nitro-substituted pyrazole and the borohydride ions onto the surface of the catalyst. mdpi.com The catalyst facilitates the transfer of hydride species from the borohydride to the metal surface, forming metal-hydride bonds. The nitro group then interacts with these surface-bound hydrides, undergoing a stepwise hydro-deoxygenation process. This involves the formation of nitroso and hydroxylamine intermediates before the final reduction to the amine occurs. The catalyst surface plays a crucial role in bringing the reactants together and lowering the activation energy for each step of the reduction. nih.govmdpi.com

Derivatization Strategies and Analogue Design Based on 3 Nitro 1h Pyrazol 4 Amine Hydrochloride

Design and Synthesis of N-Substituted Pyrazole (B372694) Derivatives

The pyrazole ring of 3-nitro-1H-pyrazol-4-amine contains an acidic N-H proton, making it a prime target for N-substitution. The introduction of various alkyl and aryl groups at this position can significantly influence the molecule's steric and electronic properties, which in turn can affect its biological activity.

A common strategy for the synthesis of N-substituted pyrazoles involves the direct reaction of a primary amine with a 1,3-dicarbonyl compound, often in the presence of an aminating agent like O-(4-nitrobenzoyl)hydroxylamine in a solvent such as DMF. nih.govacs.org This method allows for the introduction of a wide array of substituents onto the pyrazole nitrogen. For instance, reactions can be performed with various primary amines, including aliphatic, aromatic, and heterocyclic amines, to yield a diverse library of N-substituted pyrazoles. nih.govacs.org While these examples start from dicarbonyls, the principle of direct N-alkylation or N-arylation of a pre-existing pyrazole ring is a fundamental transformation in heterocyclic chemistry.

Applying this to the 3-nitro-1H-pyrazol-4-amine scaffold, N-substitution would likely proceed via deprotonation of the pyrazole N-H with a suitable base, followed by nucleophilic attack on an alkyl or aryl halide. The choice of substituent can be guided by the desired therapeutic target, aiming to enhance binding affinity or improve pharmacokinetic properties.

Table 1: Examples of N-Substituted Pyrazole Derivatives Synthesized from Primary Amines and Dicarbonyls This table illustrates a general synthetic methodology applicable for N-substitution of pyrazole rings.

| Amine Substrate | Dicarbonyl | N-Substituted Pyrazole Product |

|---|---|---|

| 3,3-Dimethylbutan-2-amine | 2,4-pentanedione | 1-(3,3-Dimethylbutan-2-yl)-3,5-dimethyl-1H-pyrazole acs.org |

| 4-Fluoroaniline | 2,4-pentanedione | 1-(4-Fluorophenyl)-3,5-dimethyl-1H-pyrazole nih.gov |

| Naphthalen-2-amine | 2,4-pentanedione | 3,5-Dimethyl-1-(naphthalen-2-yl)-1H-pyrazole nih.gov |

Exploration of Substituted Amide and Sulfonamide Analogues

The 4-amino group of the 3-nitro-1H-pyrazol-4-amine hydrochloride scaffold is a key functional handle for derivatization into amide and sulfonamide analogues. These modifications are widely used in drug design to introduce new interaction points for target binding and to alter properties such as solubility and metabolic stability.

The synthesis of amide derivatives can be achieved by reacting the 4-amino group with a variety of carboxylic acids or their activated forms, such as acid chlorides. mdpi.com Coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-(dimethylamino)pyridine (DMAP) are commonly employed to facilitate this reaction. mdpi.com For example, the reaction of a pyrazole amine with 5-bromothiophene carboxylic acid has been shown to produce the corresponding pyrazole amide. mdpi.com

Similarly, sulfonamide analogues can be prepared by reacting the 4-amino group with a sulfonyl chloride in the presence of a base. nih.gov Amino acids themselves are considered valuable precursors for the synthesis of bioactive sulfonamides, highlighting the versatility of the amino group. nih.gov The synthesis of pyrazole-sulfonamides has been reported, demonstrating the feasibility of this derivatization strategy. researchgate.net The reaction of a pyrazole carboxylic acid with 5-amino-1,3,4-thiadiazole-2-sulfonamide, for instance, yields amide-linked sulfonamide structures. researchgate.netnih.gov

Table 2: Synthetic Approaches for Amide and Sulfonamide Derivatives of Pyrazoles

| Starting Pyrazole | Reagent | Product Type | Reference |

|---|---|---|---|

| 3-methyl-1-phenylpyrazol-5-amine | 5-bromothiophene carboxylic acid | Pyrazole Amide | mdpi.com |

| Ethyl 3-(chlorocarbonyl)-1-(3-nitrophenyl)-5-phenyl-1H-pyrazole-4-carboxylate | 5-amino-1,3,4-thiadiazole-2-sulfonamide | Pyrazole Carboxylic Acid Amide of a Sulfonamide | researchgate.net |

Development of Hybrid Molecules Incorporating this compound Scaffolds

Hybrid molecules, which combine two or more pharmacophores into a single entity, represent a promising strategy in drug discovery to address complex diseases or to overcome drug resistance. The 3-nitro-1H-pyrazol-4-amine scaffold can be incorporated into hybrid structures by linking it to other heterocyclic systems known for their biological activities.

One approach is the fusion of the pyrazole ring with another ring system to create a bicyclic or polycyclic structure. For example, pyrazolo[3,4-b]pyridines can be synthesized from 5-aminopyrazole precursors by reacting them with 1,3-diketones. url.edu This creates a rigid scaffold where the substituent effects on biological activity can be systematically explored.

Another strategy involves linking the pyrazole to another heterocycle via a flexible or rigid linker. The synthesis of pyrazole-tetrazole hybrids has been reported, where a tetrazole ring is attached to the pyrazole core. rsc.orgmdpi.com These hybrids have shown potential in various therapeutic areas. For instance, 5-(3,4-dinitro-1H-pyrazol-5-yl)-1H-tetrazole has been synthesized as an energetic material. rsc.org Other examples include pyrazole-pyran hybrids and pyrazole-thiazole hybrids, which have been investigated for their anti-inflammatory and antibacterial activities, respectively. nih.govekb.eg The synthesis of these hybrids often involves multi-component reactions, which allow for the rapid generation of molecular diversity. nih.gov

Table 3: Examples of Hybrid Molecules Incorporating a Pyrazole Scaffold

| Pyrazole Precursor | Coupled Heterocycle/Moiety | Hybrid Molecule Type |

|---|---|---|

| 5-Amino-pyrazole | 1,3-Diketone | Pyrazolo[3,4-b]pyridine url.edu |

| 3,4-Dinitro-1H-pyrazole derivative | Tetrazole | Pyrazole-tetrazole hybrid rsc.org |

| Pyrazole-4-carbaldehyde | 5-substituted-1,3,4-thiadiazol-2-amine | Pyrazole-thiadiazole hybrid nih.gov |

Structure-Activity Relationship (SAR) Studies for Designed Analogues

Structure-Activity Relationship (SAR) studies are crucial for optimizing lead compounds by identifying the key structural features responsible for their biological activity. For analogues derived from 3-nitro-1H-pyrazol-4-amine, SAR studies would focus on how different substituents on the pyrazole ring and at the 4-amino position influence their interaction with a specific biological target.

In various studies of pyrazole analogues, specific substitutions have been shown to significantly impact activity. For example, in a series of pyrazole-based aurone (B1235358) analogues, the replacement of a hydroxyl group with a carbamoyl (B1232498) group was critical for their cytotoxic activity against gastric adenocarcinoma cells. nih.gov In another study on thiadiazole-pyrazole hybrids, the presence of electron-withdrawing groups like a nitro group on a phenyl ring attached to the thiadiazole moiety enhanced antibacterial activity. nih.gov

SAR studies on 4-aminopyrazoles have indicated that the nature of the substituent at the 5-position and the N1-position of the pyrazole ring can be critical for activity. mdpi.com For instance, in a series of anti-inflammatory 4-aminopyrazoles, those with a phenyl fragment at the 5-position showed notable activity. mdpi.com The presence of nitro groups, as in the parent compound, is often associated with specific biological activities, and its modification or replacement would be a key aspect of SAR exploration. nih.gov A comparative 3D-QSAR study on nitrotriazole analogues has also highlighted the importance of the nitro group and the nature of linked amine moieties for anti-trypanosomal activity, providing a methodological framework for similar studies on nitropyrazole analogues. researchgate.net

Table 4: Illustrative SAR Findings for Pyrazole Derivatives

| Pyrazole Series | Key Structural Feature | Impact on Activity | Reference |

|---|---|---|---|

| Pyrazole-based aurones | Replacement of hydroxyl with carbamoyl group | Enhanced cytotoxicity | nih.gov |

| Thiadiazole-pyrazole hybrids | Electron-withdrawing group (e.g., NO2) on phenyl ring | Increased antibacterial potency | nih.gov |

| 4-Aminopyrazoles | Phenyl group at position 5 | Appreciable anti-inflammatory activity | mdpi.com |

Computational and Theoretical Investigations of 3 Nitro 1h Pyrazol 4 Amine Hydrochloride

Electronic Structure and Molecular Orbital Analysis

The electronic structure of 3-nitro-1H-pyrazol-4-amine hydrochloride has been investigated using quantum mechanical calculations. Density Functional Theory (DFT) is a commonly employed method for this purpose, often utilizing functionals like B3LYP with various basis sets to optimize the molecular geometry and analyze the electronic properties. researchgate.net

The presence of the nitro group (-NO2), an electron-withdrawing group, and the amino group (-NH2), an electron-donating group, on the pyrazole (B372694) ring significantly influences the electron distribution. This is reflected in the molecular electrostatic potential (MEP) map, which indicates the regions of positive and negative electrostatic potential. The MEP for similar pyrazole derivatives shows that the most negative regions are typically located around the oxygen atoms of the nitro group, making them susceptible to electrophilic attack, while the regions around the amino group and the pyrazole ring protons are more positive. researchgate.net

Frontier molecular orbital analysis, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical for understanding the chemical reactivity and kinetic stability of the molecule. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO (ΔE) is an important parameter; a smaller gap suggests higher reactivity. nih.gov For pyrazole derivatives, the HOMO is often localized on the pyrazole ring and the amino group, whereas the LUMO is typically centered on the nitro group. researchgate.net

Mulliken population analysis can be used to determine the partial atomic charges, providing further insight into the charge distribution across the molecule. researchgate.net

Table 1: Representative Frontier Molecular Orbital Energies for a Substituted Pyrazole Derivative

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.5 |

| ELUMO | -2.1 |

| Energy Gap (ΔE) | 4.4 |

Note: These are representative values based on DFT calculations for similar pyrazole structures and may not be the exact values for this compound.

Reaction Pathway Modeling and Transition State Analysis

The synthesis of this compound typically involves the nitration of a suitable pyrazole precursor. Computational modeling can be employed to investigate the reaction mechanism, identify intermediates, and determine the transition state energies.

A plausible synthetic route involves the nitration of 4-aminopyrazole. The reaction mechanism would likely proceed via an electrophilic aromatic substitution, where the nitronium ion (NO2+) is the electrophile. Theoretical calculations can model the potential energy surface of this reaction to elucidate the preferred site of nitration and the activation energies for each step. For instance, the Vilsmeier-Haack reaction is a known method for the formylation of pyrazoles, and its mechanism has been studied computationally for related heterocyclic compounds. nih.gov Similarly, cyclocondensation reactions are also used in the synthesis of pyrazole derivatives, and their mechanisms can be computationally explored. nih.gov

Transition state analysis helps in understanding the kinetics of the reaction. By calculating the structure and energy of the transition state, the activation energy barrier can be determined, which is crucial for optimizing reaction conditions. For example, in the synthesis of related pyrazolo[3,4-b]pyridines, the reaction mechanism can involve several steps, including nucleophilic attack and elimination, each with its own transition state that can be modeled. nih.gov

Table 2: Hypothetical Reaction Steps and a Focus of a Computational Study

| Reaction Step | Computational Focus |

|---|---|

| Formation of Nitronium Ion | Calculation of the energetics of NO2+ formation from nitrating agents. |

| Electrophilic Attack | Modeling the approach of the nitronium ion to the pyrazole ring and identifying the transition state structure. |

| Sigma Complex Formation | Determining the stability of the intermediate carbocation (Wheland intermediate). |

Intermolecular Interaction Studies and Crystal Packing Prediction

The solid-state structure of this compound is governed by a network of intermolecular interactions. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these interactions in the crystal lattice. nih.govnih.gov This analysis maps various properties onto the surface, such as d_norm (which highlights close contacts), shape index, and curvedness.

Computational crystal packing prediction methods can be used to generate and rank plausible crystal structures based on their lattice energies. These methods are valuable for understanding polymorphism and for designing crystalline materials with desired properties.

Table 3: Representative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of a Pyrazole Derivative

| Contact Type | Contribution (%) |

|---|---|

| H···H | 42.5 |

| C···H / H···C | 35.0 |

| N···H / H···N | 7.8 |

| O···H / H···O | 4.0 |

Note: These values are for a representative pyrazole derivative and may differ for this compound. researchgate.netnih.gov

Ligand-Target Interaction Profiling (Theoretical)

Molecular docking is a computational technique used to predict the binding mode and affinity of a small molecule (ligand) to the active site of a biological macromolecule, typically a protein. nih.gov Pyrazole-based compounds are known to be inhibitors of various protein kinases, which are important targets in drug discovery, particularly in oncology. nih.gov

Theoretical ligand-target interaction profiling of this compound would involve docking the compound into the ATP-binding site of various kinases. The docking results would provide a binding score, which is an estimate of the binding affinity, and a predicted binding pose. nih.gov The analysis of the binding pose reveals key interactions, such as hydrogen bonds, hydrophobic interactions, and π-stacking, between the ligand and the amino acid residues of the protein's active site. nih.gov

These theoretical studies can guide the rational design of more potent and selective inhibitors. For instance, the amino group and the nitro group of the compound can act as hydrogen bond donors and acceptors, respectively, forming crucial interactions with the hinge region of the kinase domain.

Table 4: Representative Molecular Docking Results for a Pyrazole-based Kinase Inhibitor

| Protein Target (PDB ID) | Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|

| VEGFR-2 (2QU5) | -10.09 | Cys919, Asp1046, Glu885 |

| Aurora A (2W1G) | -8.57 | Ala213, Leu263, Tyr212 |

| CDK2 (2VTO) | -10.35 | Leu83, Lys33, Gln131 |

Note: These results are for different pyrazole derivatives and serve as an example of the data obtained from molecular docking studies. The specific interactions and binding energies for this compound would need to be determined through specific docking calculations. nih.gov

Advanced Spectroscopic and Structural Characterization of 3 Nitro 1h Pyrazol 4 Amine Hydrochloride and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the elucidation of molecular structure in solution. For pyrazole (B372694) derivatives, ¹H and ¹³C NMR provide critical information on the electronic environment of the constituent atoms, influenced by the nature and position of substituents on the pyrazole ring. nih.gov

For instance, in 4-nitropyrazole, the proton at position 3 (adjacent to the non-protonated nitrogen) resonates at approximately 6.76 ppm, while the proton at position 5 (adjacent to the NH group) appears at a more downfield shift of around 8.26 ppm in DMSO-d₆. acrhem.org The electron-withdrawing nature of the nitro group generally leads to a downfield shift of nearby protons. Conversely, an amino group, being electron-donating, would typically cause an upfield shift. The protonation of the pyrazole ring to form the hydrochloride salt would further influence the electronic distribution and, consequently, the chemical shifts.

In substituted aminopyrazoles, the chemical shifts are also sensitive to the position of the amino group. nih.gov The analysis of ¹H, ¹³C, and ¹⁵N NMR spectra of various nitro- and amino-substituted azoles has been instrumental in determining the position of substitution. nih.gov For derivatives of 3-nitro-1H-pyrazol-4-amine, two-dimensional NMR techniques such as HSQC and HMBC would be crucial in unambiguously assigning the proton and carbon signals and confirming the connectivity within the molecule. mdpi.com

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Substituted Pyrazoles

| Compound | Solvent | ¹H Chemical Shifts (ppm) | ¹³C Chemical Shifts (ppm) |

| 4-Nitropyrazole acrhem.org | DMSO-d₆ | 8.26 (5-H), 6.76 (3-H) | Not specified |

| 1-Methyl-4-nitropyrazole researchgate.net | Not specified | Not specified | Not specified |

| 3-Aminopyrazole nih.gov | Not specified | Tautomer dependent | Tautomer dependent |

| 1-Methyl-1H-pyrazol-4-amine nih.gov | Not specified | Not specified | Not specified |

Note: This table provides representative data for related compounds to illustrate the expected range of chemical shifts. Specific data for 3-nitro-1H-pyrazol-4-amine hydrochloride is not available in the cited literature.

Mass Spectrometry (MS) for Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing their fragmentation patterns upon ionization. The fragmentation of pyrazole derivatives is influenced by the nature and position of substituents on the ring. researchgate.net

For this compound, the electron ionization (EI) mass spectrum is expected to show a molecular ion peak corresponding to the free base, 3-nitro-1H-pyrazol-4-amine (C₃H₄N₄O₂), with a molecular weight of approximately 128 g/mol . nih.gov The fragmentation of nitropyrazoles often proceeds through characteristic pathways. A primary fragmentation route for many nitroaromatic compounds is the loss of the nitro group (NO₂) as a radical, leading to an [M-46]⁺ ion. researchgate.netresearchgate.net Another common fragmentation involves the loss of nitric oxide (NO), resulting in an [M-30]⁺ ion.

The fragmentation of the pyrazole ring itself typically involves the expulsion of a molecule of hydrogen cyanide (HCN), leading to a fragment ion with a mass 27 units lower. researchgate.net The presence of the amino group can also influence the fragmentation. For amino-substituted heterocycles, a common fragmentation pathway is the loss of ammonia (B1221849) (NH₃), which would result in an [M-17]⁺ ion. libretexts.org

A plausible fragmentation pathway for 3-nitro-1H-pyrazol-4-amine could initiate with the loss of the nitro group to form a radical cation at m/z 82. This could be followed by the sequential loss of HCN to yield fragments at m/z 55 and m/z 28. Alternatively, the molecular ion could first lose HCN, followed by the loss of the nitro group. The relative abundance of the fragment ions would provide valuable information for confirming the structure. nih.govmiamioh.edu

Table 2: Predicted Key Mass Fragments for 3-nitro-1H-pyrazol-4-amine

| m/z | Proposed Fragment |

| 128 | [M]⁺ (Molecular ion) |

| 111 | [M - NH₃]⁺ |

| 98 | [M - NO]⁺ |

| 82 | [M - NO₂]⁺ |

| 55 | [M - NO₂ - HCN]⁺ |

Note: This table represents a predicted fragmentation pattern based on the general behavior of related compounds.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. While the specific crystal structure of this compound is not detailed in the provided search results, the analysis of related pyrazole derivatives offers significant insights into its expected solid-state structure. mdpi.comacs.org

The pyrazole ring is a planar, five-membered aromatic heterocycle. mdpi.com The geometry of the ring will be influenced by the electronic effects of the nitro and amino substituents. The C-NO₂ bond is expected to have some degree of double bond character, and the nitro group may be twisted relative to the plane of the pyrazole ring. acrhem.org

A crucial aspect of the solid-state structure will be the hydrogen bonding network. The pyrazole ring contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the pyridine-like nitrogen atom). mdpi.com The amino group provides additional hydrogen bond donors. In the hydrochloride salt, the chloride ion will act as a hydrogen bond acceptor. These functionalities will likely lead to an extensive network of intermolecular hydrogen bonds, influencing the crystal packing. Common hydrogen-bonding motifs observed in pyrazoles include dimers, trimers, and catemers (chains). mdpi.com The presence of the charged species in the hydrochloride salt will likely favor strong charge-assisted hydrogen bonds.

For comparison, the crystal structure of 4-iodo-1H-pyrazole reveals a catemeric structure held together by N-H···N hydrogen bonds. mdpi.com In other substituted pyrazoles, the nature of the substituents dictates the specific packing arrangement. acs.org

Table 3: Typical Bond Lengths and Angles in Substituted Pyrazoles

| Bond/Angle | Typical Value |

| N-N bond length | ~1.34 Å |

| C-N bond length | ~1.34 Å |

| C-C bond length | ~1.39 Å |

| N-N-C angle | ~107° |

| N-C-C angle | ~108° |

| C-N-N-C torsion angle | Close to 0° (planar) |

Note: These values are representative of substituted pyrazoles and are based on data from related crystal structures. nih.govmdpi.com

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful method for identifying functional groups and probing the conformational properties of molecules. The vibrational spectrum of this compound will be characterized by the vibrational modes of the pyrazole ring, the nitro group, and the amino group. nih.govacrhem.org

The pyrazole ring exhibits a series of characteristic stretching and bending vibrations. The N-H stretching vibration is typically observed in the range of 3100-3300 cm⁻¹. The C-H stretching vibrations of the pyrazole ring are expected above 3000 cm⁻¹. The ring stretching vibrations, involving the C=C, C-N, and N-N bonds, usually appear in the 1400-1600 cm⁻¹ region.

The nitro group has two characteristic stretching vibrations: the asymmetric stretch (νas) and the symmetric stretch (νs). For C-nitro compounds, the asymmetric stretch is typically found in the 1500-1560 cm⁻¹ range, while the symmetric stretch appears in the 1300-1370 cm⁻¹ region. acrhem.org

The amino group also gives rise to characteristic vibrations. The N-H stretching vibrations of a primary amine are observed as two bands in the 3300-3500 cm⁻¹ region, corresponding to the asymmetric and symmetric stretches. The N-H bending (scissoring) vibration is typically found near 1600 cm⁻¹.

In the hydrochloride salt, the presence of the ammonium-like moiety (protonated pyrazole ring) will lead to broad N-H⁺ stretching bands in the 2200-3000 cm⁻¹ region. Theoretical calculations, often using Density Functional Theory (DFT), are frequently employed to aid in the assignment of vibrational modes. nih.govacrhem.orgnih.govbohrium.comresearchgate.net

Table 4: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Amino (NH₂) | Asymmetric and Symmetric Stretch | 3300 - 3500 |

| Pyrazole (N-H) | Stretch | 3100 - 3300 |

| Pyrazole (C-H) | Stretch | > 3000 |

| Protonated Pyrazole (N-H⁺) | Broad Stretch | 2200 - 3000 |

| Amino (NH₂) | Scissoring | ~1600 |

| Pyrazole Ring | Stretching | 1400 - 1600 |

| Nitro (NO₂) | Asymmetric Stretch | 1500 - 1560 |

| Nitro (NO₂) | Symmetric Stretch | 1300 - 1370 |

Note: This table provides expected frequency ranges based on data for related compounds. nih.govacrhem.orgnih.gov

Applications of 3 Nitro 1h Pyrazol 4 Amine Hydrochloride As a Chemical Building Block

Utility in the Synthesis of Complex Heterocyclic Systems

The aminopyrazole scaffold is a cornerstone in the synthesis of fused heterocyclic compounds, particularly pyrazolopyridines, which are of significant interest in medicinal chemistry. The primary approach involves the construction of a pyridine (B92270) ring onto a pre-existing pyrazole (B372694). In these reactions, aminopyrazoles typically act as dinucleophiles, reacting with various 1,3-dielectrophiles to form the fused ring system.

While direct literature on the use of 3-nitro-1H-pyrazol-4-amine hydrochloride is limited, the extensive research on related aminopyrazoles provides a strong indication of its potential reactivity. For instance, 5-aminopyrazoles are widely used in multicomponent reactions with aldehydes and active methylene (B1212753) compounds to produce pyrazolo[3,4-b]pyridines. nih.govosti.gov These reactions can be catalyzed by various agents, including L-proline or zirconium tetrachloride, or even proceed under catalyst-free grinding conditions. nih.govnih.gov The general mechanism involves the initial reaction of the amino group, followed by cyclization to form the pyridine ring. osti.gov

The presence of the nitro group in this compound is expected to influence the reactivity of the pyrazole system. The synthesis of related pyrazolo[4,3-b]pyridines has been achieved starting from 3-nitropyridines, demonstrating the utility of the nitro-substituted heterocyclic core in building more complex systems. researchgate.net Furthermore, the transformation of 4-nitropyrazole into 3-chloro-1H-pyrazol-4-amine hydrochloride highlights the synthetic accessibility of functionalized 4-aminopyrazoles that can serve as key intermediates. google.com The reactivity of the amino group in aminonitropyrazoles is also demonstrated in the synthesis of compounds like 3-(4-cyano-3-nitro-1H-pyrazol-5-yl)-4-nitrofurazan, where amino groups are oxidized to nitro groups. mdpi.com

The following table summarizes various synthetic methods used to produce pyrazolo[3,4-b]pyridines from different aminopyrazole precursors, illustrating the potential synthetic routes for which this compound could be a valuable starting material.

| Starting Materials | Reagents/Conditions | Product Type | Reference(s) |

| 5-Amino-1-phenyl-pyrazole | α,β-Unsaturated ketones, ZrCl₄ | 4-Substituted-1-phenyl-1H-pyrazolo[3,4-b]pyridines | nih.gov |

| 3-Amino-5-methylpyrazole | Benzaldehydes, Malononitrile, Grinding | 6-Amino-3-methyl-4-aryl-1H-pyrazolo[3,4-b]pyridine-5-carbonitriles | nih.gov |

| 3-Aminopyrazole | Diethyl 2-(ethoxymethylene)malonate | 4-Chloro-1H-pyrazolo[3,4-b]pyridines | osti.gov |

| 2-Chloro-3-nitropyridines | Ethyl acetoacetate, Arenediazonium tosylate | Pyrazolo[4,3-b]pyridines | researchgate.net |

Role in the Development of New Organic Materials

The field of organic materials science leverages unique molecular structures to create substances with specific functions, such as energetic properties or coloration. Nitropyrazoles, including derivatives of 3-nitro-1H-pyrazol-4-amine, are significant precursors in the synthesis of energetic materials. nih.gov The high nitrogen content and the presence of nitro groups contribute to the high heat of formation and detonation performance of the resulting compounds. nih.gov

For example, 4-amino-3,5-dinitropyrazole (LLM-116), a compound structurally related to 3-nitro-1H-pyrazol-4-amine, is a well-known insensitive high explosive. nih.govresearchgate.net This compound and its derivatives are extensively studied for their thermal stability and energetic properties. osti.govnih.govresearchgate.net The synthesis of complex energetic materials often involves the functionalization of the aminonitropyrazole core. nih.govmdpi.com

Beyond energetic materials, aminopyrazole derivatives have found applications in other areas of organic materials. A notable example is the use of 4,5-diaminopyrazole derivatives as precursors for oxidative hair dyes. saudijournals.com This application demonstrates the potential of these compounds to form colored molecules upon oxidation, a key property for dyes and pigments. The synthesis of these dye precursors can start from nitropyrazoles, which are subsequently reduced to the corresponding diamino compounds. saudijournals.com

The following table presents examples of organic materials derived from or related to aminonitropyrazoles, highlighting the role of this class of compounds in materials science.

| Precursor/Related Compound | Application/Material Type | Key Properties | Reference(s) |

| 4-Amino-3,5-dinitropyrazole (LLM-116) | Insensitive High Explosive | High detonation performance, low sensitivity | nih.govresearchgate.net |

| 4,5-Diaminopyrazole derivatives | Oxidative Hair Dyes | Formation of colored compounds upon oxidation | saudijournals.com |

| 3-Amino-4-(1-amino-2,2-dicyanovinyl)furazan | Precursor to Energetic Materials | High nitrogen content, precursor to nitro-containing heterocycles | mdpi.com |

Potential in the Design of Chemical Probes and Ligands

The structural features of this compound, namely the pyrazole ring with its nitrogen atoms and the amino group, suggest its potential for use as a ligand in coordination chemistry and as a scaffold for the development of chemical probes. Pyrazole-containing molecules are known to form stable complexes with a variety of metal ions. nih.gov

While there are no direct reports on metal complexes of this compound, studies on related compounds illustrate the coordinating ability of the pyrazole moiety. For instance, 4-nitropyrazole-3-carboxylic acid has been used to synthesize binuclear copper(II) and cobalt(II) complexes where the pyrazole ligand acts as a bridge between the metal centers. nih.govresearchgate.net In these complexes, both the nitrogen atoms of the pyrazole ring and the oxygen atoms of the carboxylate group are involved in coordination. nih.govresearchgate.net Similarly, nitrosopyrazolones are effective chelating agents for transition metals and have applications as pigments. nih.gov The amino and thione-substituted 1,2,4-triazoles, which are structurally analogous to aminopyrazoles, also act as bidentate ligands, coordinating through the sulfur and amino groups. nih.gov Based on these examples, it is plausible that 3-nitro-1H-pyrazol-4-amine could coordinate to metal ions through its ring nitrogens and the exocyclic amino group.

In the realm of chemical probes, fluorescent molecules are of particular interest. The synthesis of fluorescent probes often involves the functionalization of heterocyclic cores. nih.gov Although there is no specific literature on the use of this compound for this purpose, pyrazolo[3,4-b]pyridines, which can be synthesized from aminopyrazoles, have been developed as fluorescent probes with high affinity for β-amyloid plaques, which are implicated in Alzheimer's disease. nih.gov This demonstrates that the pyrazole framework can be incorporated into molecules designed for specific biological recognition and sensing applications. The development of novel fluorescent probes often relies on the synthesis of new heterocyclic systems that can be tailored for specific targets. google.comnih.gov

The potential applications of pyrazole derivatives as ligands and in chemical probes are summarized in the table below, providing a basis for the prospective utility of this compound in these areas.

| Compound Class/Derivative | Application | Mode of Action/Key Feature | Reference(s) |

| 4-Nitropyrazole-3-carboxylic acid | Ligand for Metal Complexes | Bridging ligand forming binuclear complexes with Cu(II) and Co(II) | nih.govresearchgate.net |

| Nitrosopyrazolones | Ligands and Pigments | Chelation with transition metal ions | nih.gov |

| Pyrazolo[3,4-b]pyridines | Fluorescent Probes | Binding to β-amyloid plaques | nih.gov |

| 4-Amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol | Bidentate Ligand | Coordination through sulfur and amino groups | nih.gov |

Future Directions and Emerging Research Avenues for 3 Nitro 1h Pyrazol 4 Amine Hydrochloride

Integration with Flow Chemistry and Automated Synthesis Platforms

Traditional batch synthesis of heterocyclic compounds like nitropyrazoles often involves challenges related to safety, scalability, and reaction control, particularly when dealing with energetic intermediates or hazardous reagents. mdpi.comnih.gov Flow chemistry and automated synthesis platforms are emerging as powerful solutions to these problems, offering significant advantages for the future development of 3-nitro-1H-pyrazol-4-amine hydrochloride and its derivatives. mdpi.com

Flow chemistry, where reactions are run in continuous-flow reactors, provides superior control over parameters like temperature, pressure, and reaction time. mdpi.com This enhanced control is particularly beneficial for nitration reactions and for handling potentially unstable intermediates, thereby improving the safety and efficiency of the synthesis. mdpi.comacs.org For instance, a four-step continuous flow process has been developed for converting anilines into pyrazoles, which avoids the isolation of hazardous hydrazine (B178648) intermediates. mdpi.com Similarly, the synthesis of the anti-inflammatory drug celecoxib (B62257) has been achieved in a continuous-flow setup with a significantly reduced residence time compared to batch methods (64 minutes vs. 20 hours). mdpi.com Applying these principles to the synthesis of this compound could lead to safer, faster, and more scalable production.

Automated synthesis platforms further augment these capabilities by enabling high-throughput experimentation and the rapid generation of compound libraries. nih.govresearchgate.net An N-hydroxyethyl pyrazole (B372694) trifluoroborate has been used to rapidly access diverse fused tricyclic compounds via fully automated library synthesis. nih.gov Such a platform could be adapted to use this compound as a starting scaffold. By systematically reacting the amine group or other positions on the pyrazole ring with a diverse set of building blocks, vast libraries of novel analogues could be generated efficiently. This combination of high-throughput synthesis with integrated physicochemical and ADME (Absorption, Distribution, Metabolism, and Excretion) profiling allows for the accelerated design of new lead compounds in drug discovery projects. nih.gov

| Parameter | Traditional Batch Synthesis | Flow Chemistry & Automated Synthesis |

|---|---|---|

| Safety | Higher risk with energetic compounds and hazardous reagents; potential for thermal runaway. | Enhanced safety due to small reaction volumes, superior heat transfer, and containment of hazardous intermediates. mdpi.com |

| Scalability | Can be complex and non-linear; scaling up may require significant process re-optimization. | More straightforward "scaling out" by running multiple reactors in parallel or for longer durations. mdpi.com |

| Efficiency | Longer reaction times are common; lower overall throughput. mdpi.com | Reduced reaction times due to higher temperatures and pressures; higher throughput and productivity. acs.org |

| Library Generation | Labor-intensive and slow for creating diverse compound arrays. | Amenable to high-throughput experimentation and fully automated library synthesis for rapid diversification. nih.govresearchgate.net |

Exploration of Bio-orthogonal Reactions and Chemical Biology Applications

Bio-orthogonal chemistry refers to reactions that can occur in living systems without interfering with native biological processes. wikipedia.org These reactions provide powerful tools for labeling and studying biomolecules in real-time. acs.org The structural motifs within this compound—namely the pyrazole ring, the primary amine, and the nitro group—offer intriguing possibilities for the design of novel bio-orthogonal probes.

The pyrazole core itself is a product of several bio-orthogonal cycloaddition reactions. nih.govnih.gov For example, sydnones, a class of mesoionic compounds, react with strained alkynes to yield pyrazoles in a copper-free click reaction. nih.gov Another prominent strategy is the photo-inducible reaction between a tetrazole and an alkene. nih.govresearchgate.net Upon irradiation with light, the tetrazole generates a highly reactive nitrile imine intermediate, which rapidly undergoes a [3+2] cycloaddition with an alkene to form a stable pyrazoline product. wikipedia.orgnih.gov This "photoclick chemistry" allows for precise spatiotemporal control over the labeling process in living cells. nih.gov The functional groups on this compound could be modified to create novel tetrazole or alkene reporters for such applications.

The amine group on the scaffold can be used as a handle for conjugation to biomolecules or probes. Furthermore, the nitro group, while often seen as a pharmacophore, also presents unique opportunities in chemical biology. The strong electron-withdrawing nature of the nitro group can be exploited to modulate the reactivity of the pyrazole ring or adjacent functional groups. There is also potential for developing probes that are activated by nitroreductase enzymes, which are found in certain hypoxic microenvironments (e.g., solid tumors) and specific bacteria. This could enable the targeted release of a therapeutic or diagnostic agent. While pyrazoles have been explored as dienes in Diels-Alder reactions, modifications are often needed to enhance their reactivity and stability for biological applications. nih.govresearchgate.netacs.org Future research could focus on modifying the this compound backbone to create a stable yet reactive diene for ligation with strained alkynes.

| Reaction Type | Reactants | Product | Key Feature |

|---|---|---|---|

| Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | Strained Alkyne + Azide (B81097) | Triazole | Widely used, copper-free click reaction. The amine on the pyrazole could be functionalized into an azide. |

| Inverse-Electron-Demand Diels-Alder (IEDDA) | Tetrazine + Strained Alkene (e.g., trans-cyclooctene) | Dihydropyridazine | Extremely fast kinetics, suitable for low concentration labeling. wikipedia.org |

| Photo-Click Tetrazole-Alkene Cycloaddition | Tetrazole + Alkene | Pyrazoline | Light-inducible reaction allowing for spatiotemporal control. nih.govresearchgate.net The pyrazole scaffold could be modified to act as the tetrazole or alkene partner. |

| Strain-Promoted Alkyne-Nitrone Cycloaddition (SPANC) | Strained Alkyne + Nitrone | Isoxazoline | Forms stable N-alkylated isoxazolines with fast kinetics. wikipedia.orgresearchgate.net |

Computational Design of Next-Generation Analogues

In silico techniques, including molecular docking, molecular dynamics (MD) simulations, and quantitative structure-activity relationship (QSAR) studies, are indispensable tools in modern drug discovery and materials science. nih.govijpbs.com These computational methods can be powerfully applied to the this compound scaffold to design next-generation analogues with optimized properties.

By identifying a specific biological target, such as a protein kinase or enzyme, researchers can use molecular docking to predict how analogues of this compound might bind within the active site. nih.govnih.gov For example, extensive in silico studies have been performed on pyrazole derivatives to identify potential inhibitors for cancer-related targets like VEGFR, HDAC, and C-RAF. nih.gov These studies analyze binding interactions, such as hydrogen bonds and hydrophobic contacts, to guide the rational design of more potent and selective inhibitors. nih.govnih.gov MD simulations can then be used to assess the stability of the predicted ligand-protein complexes over time, providing deeper insight into the binding dynamics. nih.gov